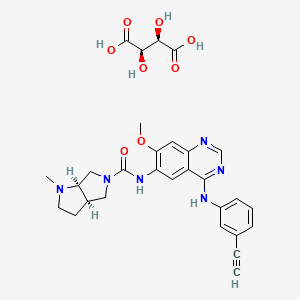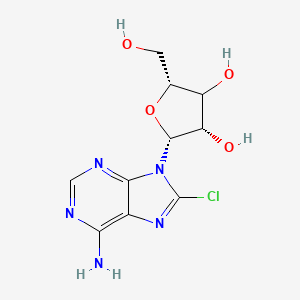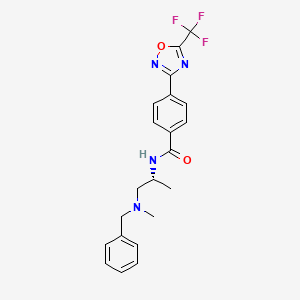
(R)-N-(1-(benzyl(methyl)amino)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NT160 is a highly potent inhibitor of class-IIa histone deacetylases. The compound is known for its strong affinity towards histone deacetylase 4, histone deacetylase 5, histone deacetylase 7, and histone deacetylase 9 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NT160 involves multiple steps, starting with the preparation of the bromo-precursor. The radiosynthesis of [18F]-NT160, a radiolabeled version of NT160, uses 4-hydroxy-TEMPO, which significantly improves the radiochemical yield and molar activity . The compound is typically synthesized in a controlled laboratory environment, ensuring high purity and yield.
Industrial Production Methods: Industrial production of NT160 is not widely documented, as it is primarily used for research purposes. the synthesis process involves standard organic synthesis techniques, including purification steps such as high-performance liquid chromatography to ensure the compound’s purity .
化学反应分析
Types of Reactions: NT160 undergoes various chemical reactions, including:
Oxidation: NT160 can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: NT160 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of NT160 .
科学研究应用
NT160 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of class-IIa histone deacetylases.
Biology: Helps in understanding the role of histone deacetylases in cellular processes.
Industry: Utilized in the development of new therapeutic agents targeting histone deacetylases.
作用机制
NT160 exerts its effects by inhibiting class-IIa histone deacetylases, which play a crucial role in the regulation of gene expression. The compound binds to the active site of these enzymes, preventing them from deacetylating histone proteins. This inhibition leads to an increase in acetylated histones, resulting in changes in gene expression and cellular functions .
相似化合物的比较
Sodium 4-phenylbutyrate: A transcriptional regulator that inhibits class I and II histone deacetylases.
Curcumin: A phenolic natural product that inhibits histone acetyltransferase p300/CREB.
4-Phenylbutyric acid: A histone deacetylase inhibitor used to treat urea cycle disorders.
Uniqueness of NT160: NT160 is unique due to its high potency and specificity towards class-IIa histone deacetylases. Its low inhibitory concentration (IC50) and strong affinity for multiple histone deacetylase isoforms make it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C21H21F3N4O2 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C21H21F3N4O2/c1-14(12-28(2)13-15-6-4-3-5-7-15)25-19(29)17-10-8-16(9-11-17)18-26-20(30-27-18)21(22,23)24/h3-11,14H,12-13H2,1-2H3,(H,25,29)/t14-/m1/s1 |
InChI 键 |
RESDVUQVZOJNSO-CQSZACIVSA-N |
手性 SMILES |
C[C@H](CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
规范 SMILES |
CC(CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


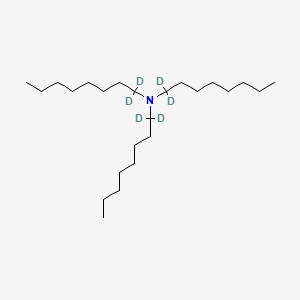
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
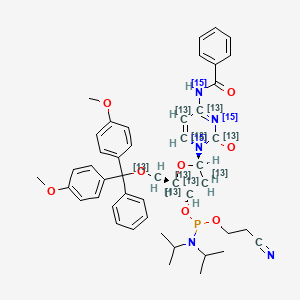

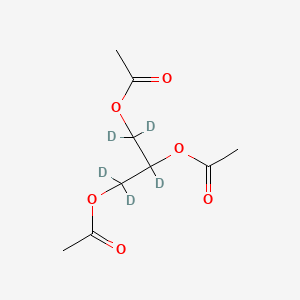
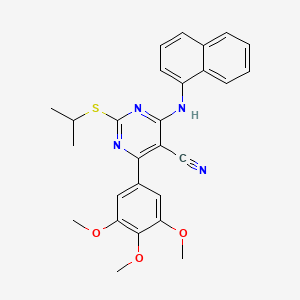

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
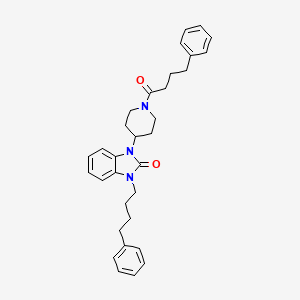
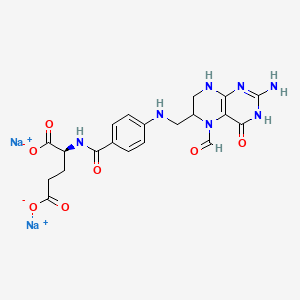
![2-[[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)pyrimidin-4-yl]amino]-6-fluorobenzamide](/img/structure/B12404279.png)
